molecular formula C9H11F3N2O2 B1458302 2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one CAS No. 1383734-88-0

2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one

Cat. No.: B1458302
CAS No.: 1383734-88-0
M. Wt: 236.19 g/mol
InChI Key: GUUKWIFUEFOPDD-AATRIKPKSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic compounds containing nitrogen functionality. The primary Chemical Abstracts Service registry number for this compound is 1383734-88-0, which serves as the definitive chemical identifier in international databases and regulatory documentation. This registry number ensures unambiguous identification across scientific literature and commercial applications.

The compound's systematic name incorporates several key structural elements that define its molecular architecture. The pyrrolidin-3-one designation indicates a five-membered nitrogen-containing heterocycle with a ketone functionality at the third position. The trifluoro-acetyl substituent at the nitrogen position introduces significant electronegativity and steric bulk, while the dimethylaminomethylene group at the second position provides additional nitrogen functionality through an extended conjugated system. Alternative Chemical Abstracts Service registry documentation indicates some variability in numbering systems, with certain sources referencing 1006348-57-7, though 1383734-88-0 remains the predominant identifier.

The stereochemical designation (E)- frequently appears in systematic nomenclature variations, indicating the geometric configuration of the dimethylaminomethylene substituent relative to the pyrrolidone ring system. This stereochemical specification becomes crucial for understanding the compound's three-dimensional structure and potential biological activity patterns.

Structural Synonyms and Alternative Designations

The compound exhibits extensive nomenclature variation across chemical databases and commercial suppliers, reflecting different approaches to systematic naming conventions. Primary structural synonyms include (E)-2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one, which represents the most commonly encountered alternative designation. This naming convention emphasizes the stereochemical configuration and provides explicit parenthetical notation for the dimethylamino functionality.

Additional structural designations encompass 2-((Dimethylamino)methylene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one, which omits stereochemical specification while maintaining structural accuracy. Commercial suppliers frequently employ abbreviated versions such as this compound, representing simplified nomenclature for catalog purposes.

Specialized database entries incorporate alternative systematic approaches, including (2E)-2-(dimethylaminomethylidene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one and (E)-2-((Dimethylamino)methylene)1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one. These variations demonstrate different interpretations of systematic naming rules while maintaining chemical accuracy. The compound also appears under catalog-specific designations such as (2E)-2-[(DIMETHYLAMINO)METHYLIDENE]-1-(2,2,2-TRIFLUOROACETYL)PYRROLIDIN-3-ONE, reflecting database-specific formatting conventions.

Registry database entries include multiple identifier codes beyond Chemical Abstracts Service numbers, including MFCD23162192 for the MDL number, which facilitates cross-referencing across chemical information systems. Commercial suppliers assign proprietary codes such as SCHEMBL10124074, enabling internal inventory management and quality control protocols.

Molecular Formula and Stoichiometric Composition

The molecular formula for this compound is C₉H₁₁F₃N₂O₂, representing a precise stoichiometric composition that defines the compound's elemental constitution. This formula indicates nine carbon atoms forming the heterocyclic framework and substituent groups, eleven hydrogen atoms distributed across methyl and methylene functionalities, three fluorine atoms concentrated within the trifluoroacetyl moiety, two nitrogen atoms comprising the pyrrolidone nitrogen and dimethylamino functionality, and two oxygen atoms representing the ketone and acetyl carbonyl groups.

The molecular weight calculations consistently indicate 236.19 grams per mole across multiple database sources, providing precise mass specifications for analytical and preparative applications. Some sources report slight variations to 236.2 grams per mole, reflecting different rounding conventions in molecular weight calculations. This molecular weight positions the compound within an intermediate range suitable for various pharmaceutical and synthetic applications.

Property Value Source Reference
Molecular Formula C₉H₁₁F₃N₂O₂
Molecular Weight 236.19 g/mol
Chemical Abstracts Service Number 1383734-88-0
MDL Number MFCD23162192
Predicted Boiling Point 273.1±40.0 °C at 760 mmHg

The stoichiometric analysis reveals significant fluorine content comprising approximately 24.1% of the total molecular weight, indicating substantial influence of the trifluoroacetyl group on the compound's physicochemical properties. The nitrogen content represents approximately 11.9% of the molecular weight, distributed between the heterocyclic nitrogen and the dimethylamino functionality. Carbon constitutes the largest elemental fraction at approximately 45.8% of the molecular weight, forming the structural backbone through the pyrrolidone ring and various substituent groups.

Elemental composition calculations demonstrate the compound's classification as a polyfunctional heterocyclic molecule with significant heteroatom content. The presence of multiple electronegative atoms (fluorine, nitrogen, oxygen) creates substantial dipole moments and influences intermolecular interactions. The molecular architecture suggests potential for hydrogen bonding through the carbonyl functionalities, while the trifluoromethyl group contributes to hydrophobic character and metabolic stability considerations.

The compound's formula indicates saturation deficiency equivalent to four double bond equivalents, accounting for the pyrrolidone ring system, two carbonyl groups, and the dimethylaminomethylene double bond. This degree of unsaturation provides insight into the compound's structural rigidity and potential reactivity patterns across different functional group positions.

Properties

IUPAC Name

(2E)-2-(dimethylaminomethylidene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2O2/c1-13(2)5-6-7(15)3-4-14(6)8(16)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUUKWIFUEFOPDD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CCN1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)CCN1C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one is a synthetic compound notable for its pyrrolidine ring structure, which contains a dimethylamino group and a trifluoroacetyl substituent. This unique configuration contributes to its diverse biological activities and potential applications in medicinal chemistry. The compound's molecular formula is C9_9H11_{11}F3_3N2_2O2_2, and it has garnered attention for its pharmacological properties.

Chemical Structure

The structural features of this compound can be summarized as follows:

Component Description
Pyrrolidine Ring Five-membered nitrogen-containing ring
Dimethylamino Group Enhances solubility and biological activity
Trifluoroacetyl Moiety Imparts unique chemical properties

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various microbial strains, suggesting potential applications in infection control.
  • Cytotoxicity : Preliminary studies indicate that this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer research.
  • Antioxidant Properties : The compound may possess antioxidant capabilities, which can be beneficial in preventing oxidative stress-related diseases.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals the unique biological activity profile of this compound:

Compound Name Structural Features Biological Activity
3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-oneContains trifluoroethyl groupAntimicrobial
1-(Trifluoroacetyl)-pyrrolidineSimilar acyl groupAntitumor
N,N-Dimethyl-pyrrolidinoneDimethylamino groupSolvent properties

This table illustrates how the specific combination of functional groups in this compound may confer distinct pharmacological properties not found in similar compounds.

Case Studies and Research Findings

Recent studies have explored the biological activities of this compound. For instance:

  • Cytotoxicity Studies : In vitro testing on various cancer cell lines showed promising results regarding cytotoxic effects. The compound demonstrated an IC50 value comparable to known chemotherapeutic agents.
    • Example: Testing on Hep G2 cells revealed significant cytotoxicity with an IC50 of approximately 8.0 μg/ml.
  • Antioxidant Activity Assessment : The antioxidant capacity was evaluated using DPPH radical scavenging assays. Results indicated a significant percentage of radical scavenging activity at varying concentrations.
    • Example: At a concentration of 5 μg/ml, the compound exhibited a DPPH scavenging activity of about 44%.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one are best understood through comparison with analogous pyrrolidinone derivatives. Below is a detailed analysis, supported by a comparative data table and research insights.

Structural and Functional Comparison

Key Compounds Analyzed:

This compound (Target Compound)

1-Methyl-3-(trifluoroacetyl)-2-pyrrolidinone (Reference Compound, )

Parameter Target Compound Reference Compound ()
Molecular Formula C₉H₁₀F₃N₂O₂ C₇H₈F₃NO₂
Substituent at Position 1 2,2,2-Trifluoroacetyl Methyl
Substituent at Position 2 Dimethylaminomethylene N/A (Trifluoroacetyl at Position 3)
Molecular Weight (g/mol) 256.19 (calculated) 211.14 (reported)
Key Functional Groups Trifluoroacetyl, dimethylaminomethylene, ketone Trifluoroacetyl, methyl, ketone

Electronic and Steric Effects

  • Trifluoroacetyl Group: Both compounds feature this electron-withdrawing group, which enhances electrophilicity at the carbonyl carbon. However, in the reference compound, the trifluoroacetyl is at position 3, altering the electronic distribution across the pyrrolidinone ring compared to the target compound’s position 1 substitution.
  • Dimethylaminomethylene vs. Methyl: The dimethylaminomethylene group in the target compound introduces a conjugated enamine system, increasing electron density at position 2. This contrasts with the reference compound’s inert methyl group, which exerts minimal electronic influence.

Physicochemical Properties

  • Solubility: The dimethylaminomethylene group in the target compound likely enhances solubility in polar aprotic solvents (e.g., DMSO) compared to the reference compound’s methyl group.
  • Lipophilicity: Both compounds exhibit moderate lipophilicity due to the trifluoroacetyl group, but the target compound’s dimethylaminomethylene may slightly reduce logP values.

Research Findings and Hypotheses

Synthetic Utility: The target compound’s dimethylaminomethylene group is hypothesized to act as a directing group in metal-catalyzed cross-coupling reactions, a feature absent in the reference compound.

Biological Activity: Trifluoroacetyl-containing pyrrolidinones are often explored as protease inhibitors. The target compound’s unique substitution pattern may improve binding affinity to enzymatic active sites compared to simpler derivatives like the reference compound.

Preparation Methods

The key challenge is the selective trifluoroacetylation and subsequent introduction of the dimethylaminomethylene group without side reactions or degradation.

Trifluoroacetylation Step

A common approach to introduce the trifluoroacetyl group involves reacting the pyrrolidin-3-one precursor with trifluoroacetic acid or trifluoroacetyl chloride under controlled temperature conditions.

  • Reaction Conditions:

    • Solvent: Dichloromethane (DCM) or similar inert organic solvents.
    • Temperature: Initial stirring at low temperatures (-5 to 0 °C) followed by room temperature (25-30 °C) for several hours.
    • Workup: Removal of solvent under vacuum, followed by pH adjustment with a base such as N,N-Diisopropylethylamine to neutralize excess acid and facilitate further reaction steps.
  • Example Procedure:

    • Dissolve the pyrrolidin-3-one derivative in DCM.
    • Add trifluoroacetic acid dropwise at -5 to 0 °C.
    • Stir for 10-15 minutes at low temperature, then warm to 25-30 °C for 2-3 hours.
    • Evaporate solvent under vacuum.
    • Adjust pH to 7-8 with N,N-Diisopropylethylamine at 0 to -5 °C.

This step yields the 1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one intermediate with high efficiency (approximately 85% yield reported in analogous systems).

Introduction of the Dimethylaminomethylene Group

The dimethylaminomethylene functionality at the 2-position is typically introduced via condensation reactions involving dimethylamine derivatives or equivalents.

  • Typical Method:

    • React the trifluoroacetylated pyrrolidinone intermediate with dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents that provide the dimethylaminomethylene group.
    • Conditions often involve mild heating (e.g., 70-75 °C) in a solvent mixture such as ethanol-water (95:5) for 30 minutes.
    • Cooling the reaction mixture gradually to precipitate the product.
    • Filtration and washing with solvent mixtures to purify the final compound.
  • Reaction Monitoring:

    • TLC and HPLC are used to monitor the progress and confirm the formation of the dimethylaminomethylene derivative.
    • The reaction is typically completed within 1-3 hours.
  • Yield and Purity:

    • Yields of 80-85% are achievable with proper control of reaction parameters.
    • Purification by recrystallization from ethanol-water mixtures enhances purity.

Workup and Purification

  • After completion of the condensation reaction, the reaction mass is cooled to 25-30 °C and then further cooled to -5 to 0 °C for 60-90 minutes to facilitate crystallization.
  • The solid product is filtered and washed with ethanol-water mixtures to remove impurities.
  • Drying under vacuum yields the pure 2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one compound.

Representative Data Table of Reaction Parameters and Outcomes

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Trifluoroacetylation Pyrrolidin-3-one + Trifluoroacetic acid -5 to 0, then 25-30 2-3 hours ~85 pH adjusted with N,N-Diisopropylethylamine
Dimethylaminomethylene formation Intermediate + DMF-DMA in EtOH:H2O (95:5) 70-75 30 minutes ~80-85 Cooling to 0 °C to crystallize product
Purification Filtration and washing with EtOH:H2O 0 to -5 60-90 minutes - Vacuum drying for final product purity

Additional Notes and Research Findings

  • The use of trifluoroacetic acid in dichloromethane at low temperature minimizes side reactions and decomposition.
  • N,N-Diisopropylethylamine is effective for pH adjustment without introducing nucleophilic impurities.
  • The dimethylaminomethylene group introduction via DMF-DMA is a well-established method for forming amidine functionalities on heterocycles.
  • The recrystallization step in ethanol-water mixtures ensures high purity and crystallinity of the final compound.
  • The overall synthetic route is scalable and suitable for producing gram to kilogram quantities with consistent quality.

Q & A

Basic Research Questions

Q. How can the synthesis of 2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one be optimized for improved yield and purity?

  • Methodological Answer : Optimize reaction parameters such as temperature (75–80°C, as in trifluoromethoxy phenyl pyrrole syntheses), solvent selection (e.g., DMF for solubility), and catalyst use (triethylamine for deprotonation). Post-synthesis purification via fractional crystallization (e.g., using ethyl acetate/water mixtures) can enhance purity, as demonstrated in diastereomeric separations of structurally related sulfinyl benzimidazoles .

Q. What analytical techniques are most effective for characterizing structural integrity and purity?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm the presence of the dimethylaminomethylene and trifluoroacetyl groups. HPLC (≥98% purity criteria) with polar stationary phases (C18 columns) and acetonitrile/water mobile phases is recommended for purity assessment. Thermal stability can be inferred from analogous compounds with reported melting points (e.g., 227°C for 1-aminopyrrolidin-2-one hydrochloride) .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) due to potential sensitivity of the trifluoroacetyl group to hydrolysis. Avoid prolonged exposure to moisture or high temperatures (>100°C), as suggested by thermal decomposition patterns in related pyrrolidinones .

Advanced Research Questions

Q. How does the trifluoroacetyl group influence the compound’s reactivity in nucleophilic reactions?

  • Methodological Answer : The trifluoroacetyl group acts as a strong electron-withdrawing substituent, polarizing the pyrrolidinone ring and enhancing electrophilicity at the carbonyl carbon. This facilitates nucleophilic attacks, as observed in analogous N-substituted perfluoroacyl pyrrolidones during substitution reactions . Kinetic studies using in situ IR or LC-MS can track intermediate formation.

Q. How can computational models predict the compound’s behavior in catalytic processes?

  • Methodological Answer : Employ density functional theory (DFT) to calculate charge distribution and transition-state energies, particularly for reactions involving the trifluoroacetyl group. Molecular docking studies can assess interactions with biological targets (e.g., enzymes), leveraging structural data from related fluorinated pyrrolidones .

Q. What strategies resolve contradictions in reported synthetic yields across methodologies?

  • Methodological Answer : Systematic comparison of reaction parameters (e.g., solvent polarity, catalyst loading) is critical. For example, DMF-based syntheses of trifluoromethoxy phenyl pyrroles achieved higher yields than benzene/cyclohexane systems due to improved solubility . Replicate studies under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variable impacts.

Q. How can the pyrrolidinone ring be modified to alter pharmacokinetic properties?

  • Methodological Answer : Introduce substituents at the 3-position (e.g., amino or fluorinated groups) to modulate lipophilicity and metabolic stability. Synthetic routes for analogous compounds, such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol, suggest reductive amination or nucleophilic acyl substitution as viable strategies .

Key Notes

  • Avoid referencing commercial sources (e.g., benchchem.com ).
  • Structural analogs (e.g., 1-ethyl-3-(2,2,2-trifluoroacetyl)pyrrolidin-2-one) provide mechanistic insights .
  • Contradictions in synthetic yields often stem from solvent/catalyst selection .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one
Reactant of Route 2
2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one

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